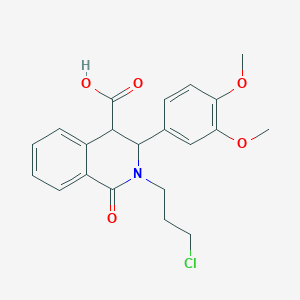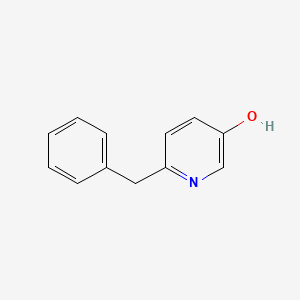
1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
描述
The compound "1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and pyridinyl groups attached to a triazole ring have been reported. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of related triazole derivatives often involves multicomponent reactions or two-step schemes. For instance, a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were prepared by treating an amino-triazole with selected aldehydes, followed by reduction with NaBH4 . Similarly, a 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a two-step scheme, indicating the versatility of triazole compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques and crystallographic analysis. For example, a related compound with a chlorophenyl group was characterized using MS, FT-IR, NMR spectroscopy, and X-ray crystallography, revealing its crystalline structure in the triclinic space group . The molecular geometry and vibrational frequencies can be calculated using quantum chemical methods such as DFT, which provides insights into the electronic structure and stability of these molecules .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. The reactivity of these compounds can lead to unexpected products, as seen in the cyclocondensation of a 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole, which resulted in the formation of furanones instead of the anticipated triazolopyrimidine or triazolylpyrrolone derivatives . This highlights the complex reactivity of triazole compounds and their potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and pyridinyl groups can affect these properties. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential map, can provide additional information on the reactivity and interaction potential of these compounds. Thermodynamic properties can also be calculated to predict the behavior of these compounds under different conditions .
安全和危害
未来方向
属性
IUPAC Name |
1-(3-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-10-2-1-3-11(8-10)19-13(9-4-6-16-7-5-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVBGFPCWMPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B3033238.png)

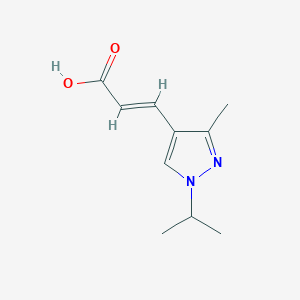


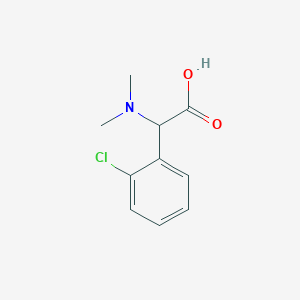
![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)
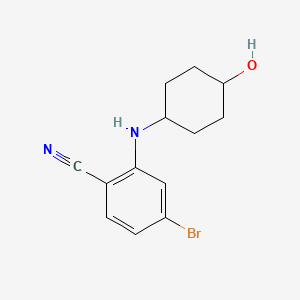
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)

